

Spectroscopic and Synthetic Profile of 2-Bromo-5-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-phenylthiazole

Cat. No.: B144467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **2-Bromo-5-phenylthiazole** (CAS No: 133311-51-0). Given the limited availability of direct experimental spectra in public databases, this guide combines predicted spectroscopic data based on analogous compounds with detailed, generalized experimental protocols for its synthesis and characterization.

Molecular Information

Identifier	Value
IUPAC Name	2-Bromo-5-phenyl-1,3-thiazole
CAS Number	133311-51-0
Molecular Formula	C ₉ H ₆ BrNS
Molecular Weight	240.12 g/mol
Chemical Structure	S / C=N

Spectroscopic Data (Predicted)

While specific experimental spectra for **2-Bromo-5-phenylthiazole** are not readily available in the reviewed literature, the following tables summarize the expected nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data based on the analysis of structurally related compounds.[1]

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of **2-Bromo-5-phenylthiazole** would exhibit signals corresponding to the protons of the phenyl group and the single proton on the thiazole ring.

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 7.9 - 8.1	Doublet	Phenyl protons (ortho to thiazole)
~ 7.3 - 7.5	Multiplet	Phenyl protons (meta and para)
~ 7.8	Singlet	Thiazole-H4 proton

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the thiazole and phenyl rings.

Predicted Chemical Shift (δ) ppm	Assignment
~ 150 - 155	Thiazole C2 (C-Br)
~ 135 - 140	Thiazole C4
~ 125 - 130	Thiazole C5 (C-Ph)
~ 130 - 135	Phenyl C1 (ipso)
~ 128 - 130	Phenyl C2, C6 (ortho)
~ 129 - 131	Phenyl C3, C5 (meta)
~ 127 - 129	Phenyl C4 (para)

Mass Spectrometry (MS) Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in nearly a 1:1 ratio).

m/z	Interpretation
~ 239/241	$[\text{M}]^+$ (Molecular ion peak with bromine isotopic pattern)
Various	Fragmentation peaks corresponding to the loss of Br, HCN, etc.

Experimental Protocols

The following sections detail generalized yet comprehensive experimental procedures for the synthesis and spectroscopic characterization of **2-Bromo-5-phenylthiazole**.

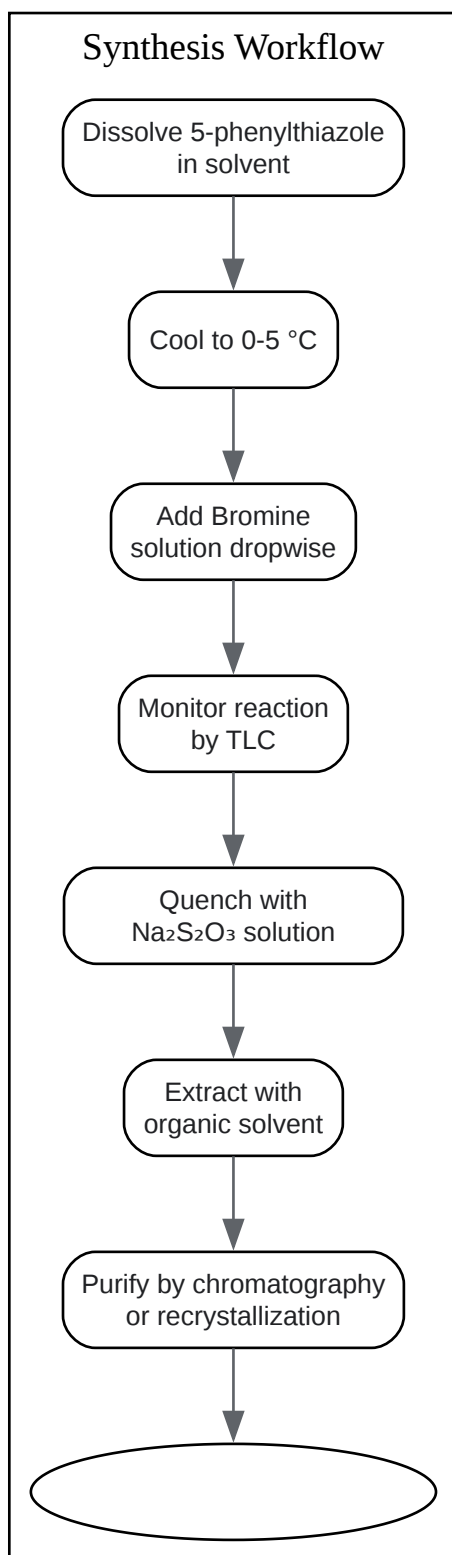
Synthesis of 2-Bromo-5-phenylthiazole

A common and effective method for the synthesis of **2-Bromo-5-phenylthiazole** is the bromination of 5-phenylthiazole.^[1] An alternative approach is a Sandmeyer-type reaction from 2-amino-5-phenylthiazole.^[1]

Method 1: Direct Bromination of 5-Phenylthiazole

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-phenylthiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.
- **Bromination:** Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

- Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.



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A generalized workflow for the synthesis of **2-Bromo-5-phenylthiazole**.

Spectroscopic Characterization

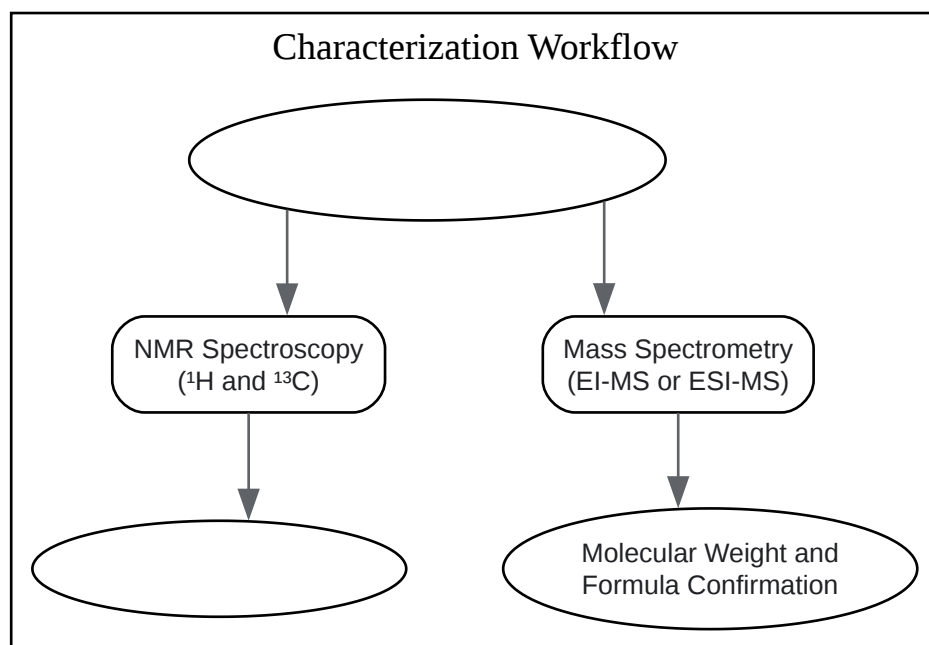
To confirm the identity and purity of the synthesized **2-Bromo-5-phenylthiazole**, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument.

2. Mass Spectrometry (MS)

- **Method:** A suitable mass spectrometry technique such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used.
- **Analysis:** The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.



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A typical workflow for the spectroscopic characterization of a synthesized compound.

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References

- 1. 2-Bromo-5-phenylthiazole | 133311-51-0 | Benchchem [benchchem.com]
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